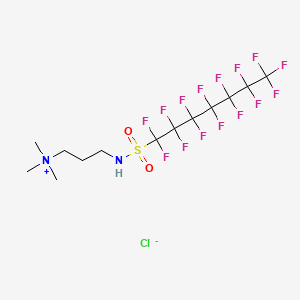
Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride is a quaternary ammonium compound known for its strong cationic properties. It is widely used in various industrial applications, including as a surfactant, bactericide, and fungicide . The compound’s unique structure, which includes a pentadecafluoroheptyl group, enhances its water and oil repellency properties, making it useful in products designed for water and stain resistance .
Preparation Methods
The synthesis of Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride typically involves the reaction of a trimethylamine derivative with a sulfonyl chloride compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s high purity .
Chemical Reactions Analysis
Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s sulfonyl group can undergo redox reactions under certain conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed as a bactericide and fungicide in biological studies to control microbial growth.
Medicine: Investigated for its potential use in drug delivery systems due to its cationic nature and ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride involves its strong cationic properties. The positively charged nitrogen atom interacts with negatively charged surfaces and particles, disrupting microbial cell membranes and leading to cell death. The pentadecafluoroheptyl group enhances the compound’s ability to repel water and oil, making it effective in various applications .
Comparison with Similar Compounds
Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium chloride is unique due to its combination of a quaternary ammonium structure and a highly fluorinated alkyl group. Similar compounds include:
Trimethyl-3-(((pentadecafluoroheptyl)sulphonyl)amino)propylammonium iodide: Similar structure but with an iodide ion instead of chloride.
Fluoroalkyl quaternary ammonium salts: Compounds with similar cationic properties but different alkyl chain lengths and degrees of fluorination.
These compounds share some properties but differ in their specific applications and effectiveness based on their structural variations.
Properties
CAS No. |
68555-81-7 |
|---|---|
Molecular Formula |
C13H16F15N2O2S.Cl C13H16ClF15N2O2S |
Molecular Weight |
584.77 g/mol |
IUPAC Name |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C13H16F15N2O2S.ClH/c1-30(2,3)6-4-5-29-33(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26;/h29H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DEWPQMPVQKTNFF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


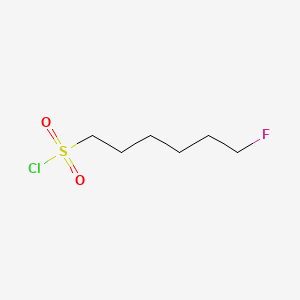
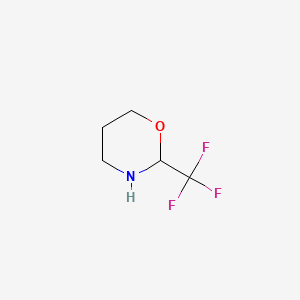

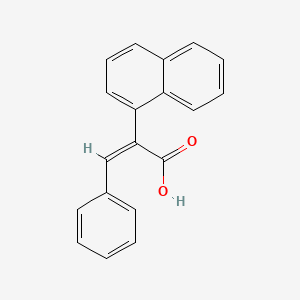

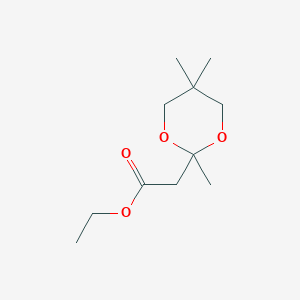
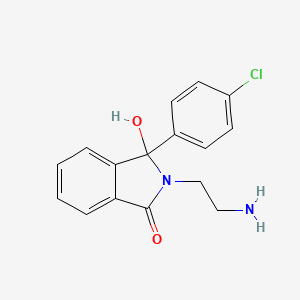
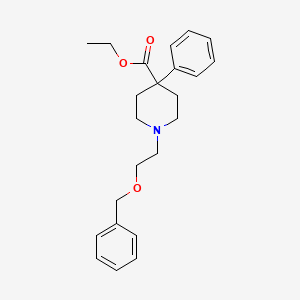
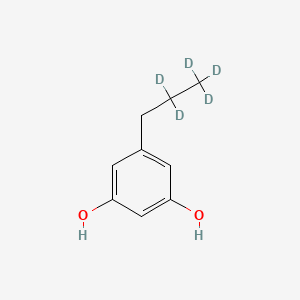
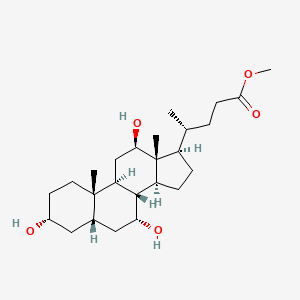
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)
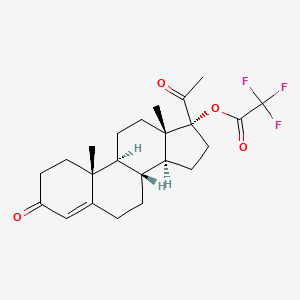
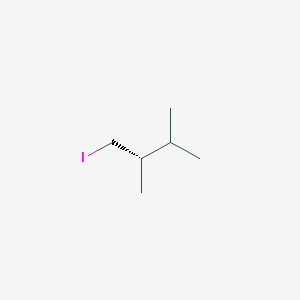
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
